molecular formula C11H13N3O5 B12804692 1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine CAS No. 117174-35-3

1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine

Katalognummer: B12804692
CAS-Nummer: 117174-35-3
Molekulargewicht: 267.24 g/mol
InChI-Schlüssel: DWXOIPDJUIXUPY-OKJYPTKPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine is a nucleoside analogue, which means it is a chemically modified version of a natural nucleoside Nucleosides are essential components of nucleic acids, such as DNA and RNA, and play crucial roles in various cellular processes, including DNA replication and repair, RNA transcription, and cell signaling

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected ribothymidine or uridine.

    Thiol-Ene Addition: The key step involves the photoinduced thiol-ene addition of various thiols to the 3’-exomethylene derivatives of the sugar.

    Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analogue.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine involves its incorporation into nucleic acids, where it acts as an antimetabolite. By competing with natural nucleosides, it disrupts DNA and RNA synthesis, leading to cytotoxic effects. This disruption can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)uracil: Similar structure but with uracil instead of thymine.

    1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)cytosine: Similar structure but with cytosine instead of thymine.

Uniqueness

1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine is unique due to its specific modifications, which confer distinct biological activities. Its cyano group and deoxy modifications enhance its stability and bioactivity, making it a valuable compound for research and therapeutic applications .

Eigenschaften

CAS-Nummer

117174-35-3

Molekularformel

C11H13N3O5

Molekulargewicht

267.24 g/mol

IUPAC-Name

(2S,3R,4R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile

InChI

InChI=1S/C11H13N3O5/c1-5-3-14(11(18)13-9(5)17)10-8(16)6(2-12)7(4-15)19-10/h3,6-8,10,15-16H,4H2,1H3,(H,13,17,18)/t6-,7+,8+,10+/m0/s1

InChI-Schlüssel

DWXOIPDJUIXUPY-OKJYPTKPSA-N

Isomerische SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)C#N)O

Kanonische SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.